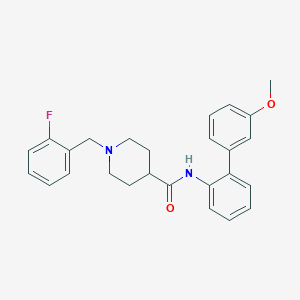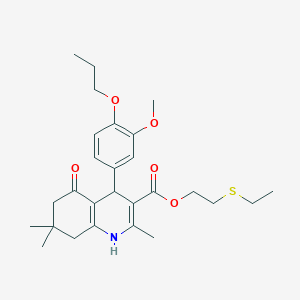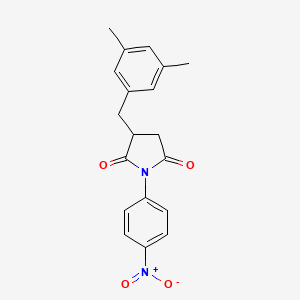
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinediones. It is also known as DMPD or DNP-pyrrolidine. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell proliferation. It has also been reported to activate the caspase-dependent apoptotic pathway. Moreover, the anti-inflammatory and antioxidant activities of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell death in cancer cells, reduce inflammation, and scavenge free radicals. Moreover, this compound has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
实验室实验的优点和局限性
The advantages of using 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione in lab experiments include its high purity, good yield, and potential applications in the field of medicinal chemistry. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the research on 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione. One of the directions is to investigate its potential use as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action and its interactions with other molecules. Moreover, future studies can focus on optimizing the synthesis method and determining the optimal dosage and administration route for this compound. Finally, the potential use of this compound as a diagnostic agent for Alzheimer's disease can be further investigated.
合成方法
The synthesis of 3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dimethylbenzaldehyde and 4-nitrobenzaldehyde with pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The product is obtained in good yield and high purity.
科学研究应用
3-(3,5-dimethylbenzyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties. In addition, this compound has been investigated for its potential use as a diagnostic agent for Alzheimer's disease.
属性
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)20(19(15)23)16-3-5-17(6-4-16)21(24)25/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHZASAKUTZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
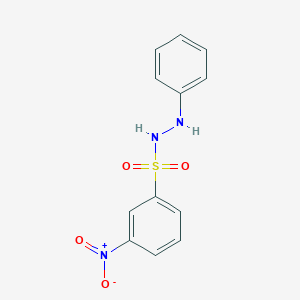
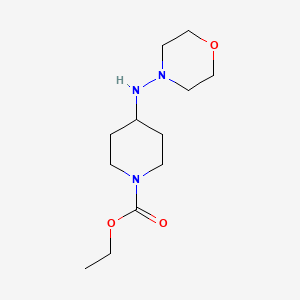
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
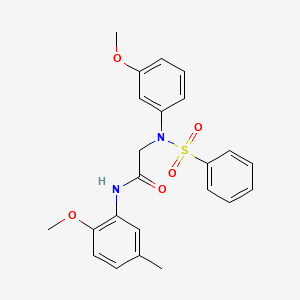
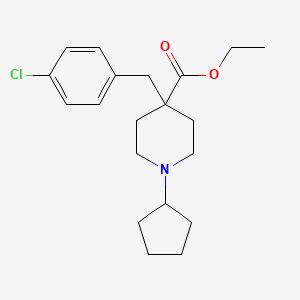

![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)
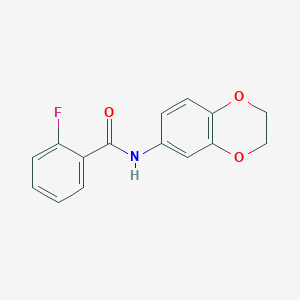
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
